

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

2-(1H-Indazol-6-ylthio)-N-methylbenzamide

Cat. No.:

B601018

Get Quote

Application Notes and Protocols

Topic: Synthesis Protocol for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

Audience: Researchers, scientists, and drug development professionals.

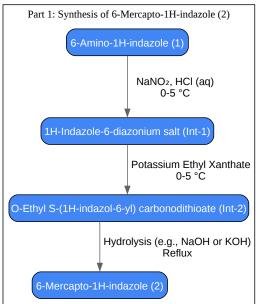
Introduction

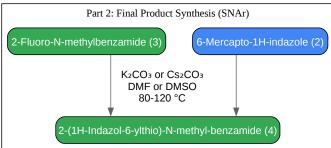
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a heterocyclic small molecule of interest in medicinal chemistry and drug discovery. Its core structure, featuring an indazole moiety linked via a thioether bridge to an N-methylbenzamide group, is found in several biologically active compounds. Notably, this compound is structurally related to Axitinib, a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). Axitinib is approved for the treatment of advanced renal cell carcinoma, and its mechanism of action involves the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2][3][4] The synthesis of analogs like **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide** is valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents targeting similar pathways.

This document provides a detailed, two-part experimental protocol for the synthesis of **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide**. The protocol is based on established synthetic methodologies, as a direct literature procedure for this specific compound is not readily

available. The proposed route involves the preparation of a key intermediate, 6-mercapto-1H-indazole, followed by a nucleophilic aromatic substitution (SNAr) reaction.

Quantitative Data Summary


The following table summarizes the key physical properties and expected outcomes for the synthetic route. Yields and purity are estimates based on similar reactions in the literature and should be considered theoretical targets.


Compound Name	Abbreviatio n	Molecular Formula	Molecular Weight (g/mol)	Theoretical Yield	Expected Purity
6-Amino-1H- indazole	1	C7H7N3	133.15	N/A (Starting Material)	>98%
1H-Indazole- 6-diazonium salt	Int-1	C7H5N4 ⁺	145.15	In situ	In situ
O-Ethyl S- (1H-indazol- 6-yl) carbonodithio ate	Int-2	C10H10N2OS2	238.33	70-80%	>95%
6-Mercapto- 1H-indazole	2	C7H6N2S	150.20	85-95%	>95%
2-Fluoro-N- methylbenza mide	3	C₃H₃FNO	153.16	N/A (Starting Material)	>98%
2-(1H- Indazol-6- ylthio)-N- methyl- benzamide	4	C15H13N3OS	283.35	75-85%	>98%

Proposed Synthesis Workflow

The overall synthetic strategy is depicted below. The process begins with the conversion of commercially available 6-amino-1H-indazole to the key 6-mercapto-1H-indazole intermediate via a Sandmeyer-type reaction. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-fluoro-N-methylbenzamide to yield the final product.

Click to download full resolution via product page

Caption: Proposed two-part synthesis workflow for **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide**.

Experimental Protocols

Part 1: Synthesis of 6-Mercapto-1H-indazole (2)

This part describes the conversion of 6-amino-1H-indazole to 6-mercapto-1H-indazole.

Materials:

- 6-Amino-1H-indazole (1)
- Sodium nitrite (NaNO₂)
- · Hydrochloric acid (HCl), concentrated
- Potassium ethyl xanthate (C₂H₅OCS₂K)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- · Diethyl ether
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Deionized water
- Ice

Procedure:

- Diazotization of 6-Amino-1H-indazole:
 - In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-amino-1H-indazole (1) (1.0 eq) in a solution of water and concentrated HCI (e.g., 3M HCI).
 - Cool the suspension to 0-5 °C in an ice-salt bath.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete. The formation of the diazonium salt (Int-1) is typically observed by a change in color and consistency.
- Formation of Xanthate Intermediate:
 - In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in a minimum amount of cold water.
 - Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution at 0-5
 °C with vigorous stirring.
 - A precipitate, O-ethyl S-(1H-indazol-6-yl) carbonodithioate (Int-2), should form.
 - Continue stirring the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
 - Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry.
- Hydrolysis to 6-Mercapto-1H-indazole:
 - Place the dried xanthate intermediate (Int-2) in a round-bottom flask.
 - Add an aqueous solution of NaOH or KOH (e.g., 2-3 M) and an alcohol co-solvent like ethanol if needed to improve solubility.
 - Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and carefully acidify with cold dilute HCl to a pH of ~5-6.
 - The product, 6-mercapto-1H-indazole (2), will precipitate out of the solution.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Part 2: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide (4)

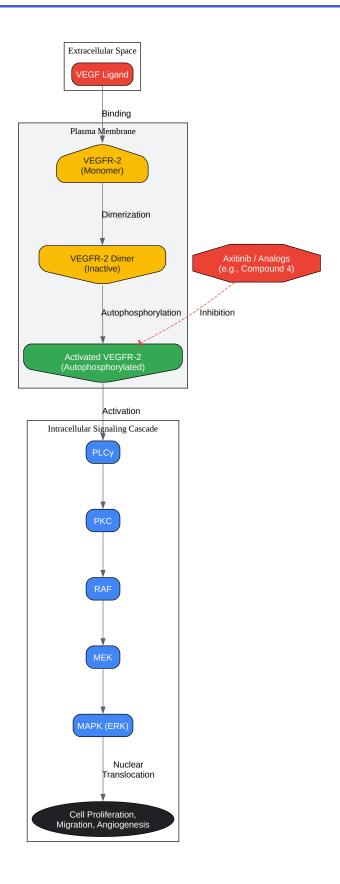
This part details the SNAr coupling of the synthesized thiol with 2-fluoro-N-methylbenzamide.

Materials:

- 6-Mercapto-1H-indazole (2)
- 2-Fluoro-N-methylbenzamide (3)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Hexanes
- · Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup:
 - To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-mercapto-1H-indazole (2) (1.0 eq), 2-fluoro-N-methylbenzamide (3) (1.1 eq), and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
 - Add anhydrous DMF or DMSO via syringe to dissolve/suspend the reagents.
- Reaction Execution:
 - Heat the reaction mixture to 80-120 °C and stir vigorously.


- Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers and wash with water, followed by brine.
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel, typically using
 a solvent system such as hexanes/ethyl acetate, to afford the pure 2-(1H-Indazol-6ylthio)-N-methyl-benzamide (4).

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Context: VEGFR Signaling Pathway

The target molecule is an analog of Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). The VEGFR signaling pathway is a critical regulator of angiogenesis.[2][3][5] Inhibition of this pathway is a key strategy in cancer therapy to prevent tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, which is a primary target of Axitinib.

Click to download full resolution via product page

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Axitinib and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reaction of Arenes/Heteroarenes with Thiols SNAr Chemistry Wordpress [reagents.acsgcipr.org]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole an emerging privileged scaffold: synthesis and its biological significance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(1H-Indazol-6-ylthio)-N-methyl-benzamide synthesis protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601018#2-1h-indazol-6-ylthio-n-methyl-benzamide-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com